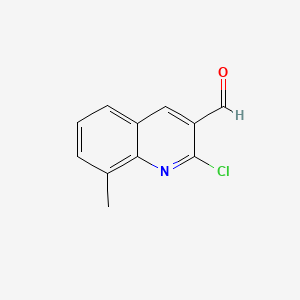

2-Chloro-8-methylquinoline-3-carbaldehyde

Descripción

Overview of Quinoline (B57606) Scaffold Significance in Organic and Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govusc.edu This designation is due to its ability to interact with a wide range of biological targets, making it a cornerstone in the development of therapeutic agents. nih.govresearchgate.net The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the pharmacological properties of its derivatives. researchgate.netnih.gov

The history of quinoline in medicine is rich and dates back to the 19th century. In 1820, quinine (B1679958) was first isolated from the bark of the Cinchona tree and for over a century, it was a primary treatment for malaria. researchgate.net The fundamental structure of quinoline itself was first identified and extracted from coal tar in 1834 by Friedlieb Ferdinand Runge. rsc.orgwikipedia.org A few years later, in 1842, Charles Gerhardt synthesized it through the distillation of quinine. wikipedia.org These discoveries paved the way for synthetic quinoline derivatives. By the 1940s, synthetic analogues like chloroquine (B1663885) had become essential antimalarial drugs, showcasing the scaffold's therapeutic potential. researchgate.net The first quinoline-based synthetic local anesthetic, cinchocaine, further solidified the importance of this structural motif in drug discovery. rsc.org

The quinoline nucleus is a recurring motif in a multitude of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. nih.govnih.gov Naturally occurring quinoline alkaloids, such as quinine from Cinchona bark and the anticancer agent camptothecin (B557342) from Camptotheca acuminata, demonstrate the scaffold's inherent pharmacological relevance. mdpi.comorientjchem.org Inspired by these natural blueprints, synthetic chemists have developed a vast library of quinoline derivatives. These compounds have been investigated for numerous therapeutic applications, including anticancer, antibacterial, antiviral, anti-inflammatory, antifungal, and antihypertensive activities. researchgate.netnih.govorientjchem.org The adaptability of the quinoline core makes it an indispensable building block in the design of novel, biologically active molecules. nih.gov

Significance of 2-Chloroquinoline-3-carbaldehyde (B1585622) Derivatives in Scientific Research

Within the broad family of quinolines, 2-chloroquinoline-3-carbaldehyde and its analogues stand out as exceptionally useful chemical intermediates. nih.govresearchgate.net Their reactivity, centered on the chlorine atom at the C2 position and the aldehyde group at the C3 position, allows for a wide array of chemical transformations. nih.govrsc.org

The dual reactivity of the 2-chloroquinoline-3-carbaldehyde scaffold makes it a versatile precursor in organic synthesis. researchgate.net The aldehyde group readily undergoes reactions such as condensation with amines to form Schiff bases, while the chloro group is susceptible to nucleophilic substitution. nih.govrsc.org This allows for the stepwise or simultaneous introduction of various functional groups. A common synthetic route to these compounds is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of substituted acetanilides. nih.govingentaconnect.comchemijournal.com These intermediates are crucial for creating diverse molecular architectures, serving as building blocks for potent antibiotics and other pharmacologically relevant molecules. nih.gov

A key application of 2-chloroquinoline-3-carbaldehydes is in the synthesis of more complex heterocyclic systems. nih.govrsc.org They are frequently used to construct fused ring systems, where another heterocyclic ring is built onto the quinoline frame. nih.gov For example, they serve as precursors for synthesizing fused heterocycles like 4H-thio-pyrano[2,3-b]quinolines and pyrrolo[3,4-b]quinolinones. nih.gov This strategy of ring annulation is a powerful tool for developing novel compounds with unique three-dimensional structures and biological properties. rsc.org

Specific Academic and Research Focus on 2-Chloro-8-methylquinoline-3-carbaldehyde

The title compound, this compound, is a specific derivative that serves as a valuable reagent in its own right. Its synthesis is typically achieved by applying the Vilsmeier-Haack reaction to N-(2-tolyl)acetamide. nih.gov The presence of the methyl group at the C8 position can influence the compound's physical properties, such as lipophilicity, which may, in turn, affect its reactivity and the biological activity of its downstream products.

Research has demonstrated its utility as a building block. For instance, it undergoes condensation with various anilines to produce the corresponding Schiff bases, which are themselves important intermediates. rsc.org It has also been used as a key reagent in the preparation of thiazoloquinoline Schiff bases and 2-azetidinones, classes of compounds investigated for their potential antimicrobial properties. chemicalbook.com

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₈ClNO | sigmaaldrich.com |

| Molecular Weight | 205.64 g/mol | sigmaaldrich.com |

| Melting Point | 138-141 °C | sigmaaldrich.com |

| IR (KBr, cm⁻¹) | 3050 (aromatic C-H), 2869 (aldehyde C-H), 1683 (C=O), 1586 (C=N), 772 (C-Cl) | |

| ¹H NMR (CDCl₃, 300 MHz, ppm) | δ 2.48 (s, 3H, CH₃), 7.60–7.64 (m, Ar-H), 8.56 (s, 1H, CH), 10.45 (s, 1H, CHO) |

| Mass (ESI-MS, m/z) | 205 (M+) | |

Unique Structural Features and Their Implications for Reactivity

The chemical behavior of this compound is dictated by the interplay of its distinct structural components: the quinoline core, a chloro substituent at the C2 position, a formyl (carbaldehyde) group at the C3 position, and a methyl group at the C8 position.

The core of the molecule is a quinoline ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. rsc.org X-ray crystallography studies reveal that this fused-ring system in this compound is essentially planar. nih.gov This planarity is a key feature of many aromatic systems.

The substituents on this ring system are crucial to the molecule's reactivity:

The 2-Chloro Group: The chlorine atom at the second position is an electron-withdrawing group. Its presence increases the electrophilicity of the C2 carbon, making it susceptible to nucleophilic substitution reactions, where the chloro group can be displaced by various nucleophiles. quinoline-thiophene.com This is a common reaction pathway for this class of compounds. rsc.org

The 3-Carbaldehyde Group: The aldehyde group (-CHO) at the third position is a highly reactive functional group. quinoline-thiophene.com It readily participates in several types of reactions, including:

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.

Condensation Reactions: It can react with primary amines and similar compounds to form Schiff bases (imines). chemijournal.comrsc.org

Reduction: The aldehyde can be reduced to a primary alcohol. quinoline-thiophene.com

Oxidation: The aldehyde can be oxidized to a carboxylic acid. quinoline-thiophene.com

The 8-Methyl Group: The methyl group (-CH3) at the eighth position is an electron-donating group. Its presence can influence the electronic properties of the quinoline ring and enhance the compound's lipophilicity (fat-solubility). This increased lipophilicity can potentially improve properties such as membrane permeability in biological systems.

The combination of these features makes this compound a versatile synthon in organic chemistry. niscpr.res.in

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₈ClNO | nih.govsigmaaldrich.com |

| Molecular Weight | 205.64 g/mol | sigmaaldrich.com |

| Appearance | White to light yellow solid | nih.govchemicalbook.com |

| Melting Point | 138-141 °C | sigmaaldrich.com |

| CAS Number | 73568-26-0 | sigmaaldrich.com |

Position of this compound within the broader 2-chloroquinoline-3-carbaldehyde family

This compound is a derivative of the parent compound, 2-chloroquinoline-3-carbaldehyde. The broader family of 2-chloroquinoline-3-carbaldehydes consists of molecules sharing this core structure but with various substituents at different positions on the quinoline ring. rsc.orgchemicalbook.com The synthesis of these compounds, including the 8-methyl derivative, is frequently accomplished through the Vilsmeier-Haack reaction, which involves the formylation of N-arylacetamides using a Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and dimethylformamide). chemijournal.comniscpr.res.inallresearchjournal.com

The reactions of the 2-chloroquinoline-3-carbaldehyde family are generally categorized based on the reactive sites: the chloro group and the aldehyde group. researchgate.netrsc.org Common transformations include nucleophilic substitution at the C2 position and various reactions of the aldehyde group, such as condensation, reduction, and oxidation. rsc.orgquinoline-thiophene.com

Comparison of this compound and its Parent Compound

| Feature | This compound | 2-Chloroquinoline-3-carbaldehyde | Reference |

| Chemical Formula | C₁₁H₈ClNO | C₁₀H₆ClNO | quinoline-thiophene.comsigmaaldrich.com |

| Molecular Weight | 205.64 g/mol | 191.61 g/mol | quinoline-thiophene.comsigmaaldrich.com |

| Melting Point | 138-141 °C | 148-150 °C | sigmaaldrich.comchemicalbook.com |

| Key Difference | Contains a methyl group at the C8 position | Unsubstituted at the C8 position |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-8-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7-3-2-4-8-5-9(6-14)11(12)13-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBRSXNRWFUUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351038 | |

| Record name | 2-chloro-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-26-0 | |

| Record name | 2-Chloro-8-methylquinoline-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-8-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-8-methylquinoline-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 8 Methylquinoline 3 Carbaldehyde

Purification and Isolation Techniques in Synthesis

Proper purification and isolation are critical steps to obtain 2-chloro-8-methylquinoline-3-carbaldehyde in high purity after its synthesis. The primary methods employed are recrystallization and chromatography.

Recrystallization Techniques and Solvent Systems

Recrystallization is the most common method reported for the purification of crude this compound. The choice of solvent system is crucial for effective purification, aiming to dissolve the compound at a high temperature and allow it to crystallize upon cooling, leaving impurities behind in the solvent.

Table 2: Reported Recrystallization Solvents for this compound and Derivatives

| Compound | Solvent System | Reference |

|---|---|---|

| This compound | Petroleum ether / Ethyl acetate (B1210297) mixture | nih.gov |

| Schiff Base Derivative | Ethyl acetate | chemijournal.com |

The process typically involves dissolving the crude solid product, obtained after pouring the reaction mixture onto ice and filtering, in a minimum amount of a hot solvent or solvent mixture. nih.gov Upon cooling, the purified compound crystallizes and can be collected by filtration.

Chromatographic Methods (e.g., Silica (B1680970) Gel Column Chromatography, Thin Layer Chromatography)

Chromatographic techniques are essential for monitoring reaction progress and for the purification of products.

Thin Layer Chromatography (TLC) is routinely used to monitor the formation of this compound during the Vilsmeier-Haack reaction. chemijournal.com It allows for a quick assessment of the reaction's completion by comparing the spots of reactants and products. TLC is typically performed on silica gel coated aluminum sheets. chemijournal.com A common solvent system used for developing the plates is a mixture of chloroform, petroleum ether, and ethyl acetate. chemijournal.com Spots are often visualized using iodine vapor. chemijournal.com

Silica Gel Column Chromatography , while less frequently detailed specifically for the final isolation of the title compound in the provided literature, is a standard and powerful technique for purifying quinoline (B57606) derivatives. It is often implied when high purity is required or when recrystallization is ineffective at removing certain impurities. The principle relies on the differential partitioning of the compound and impurities between a stationary phase (silica gel) and a mobile phase (an eluting solvent system, often similar to those used for TLC). In some synthetic procedures involving quinolines, silica gel is also used as a solid support for the reaction itself. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For 2-Chloro-8-methylquinoline-3-carbaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a comprehensive structural assignment.

¹H NMR Data and Proton Chemical Shifts

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the hydrogen atoms in the molecule. Experimental data reveals distinct signals corresponding to the aldehyde, aromatic, and methyl protons. chemijournal.com

The aldehydic proton (-CHO) is highly deshielded and appears as a singlet at approximately 10.4 ppm. chemijournal.com The proton at position 4 (H-4) of the quinoline (B57606) ring is also significantly deshielded and resonates as a singlet at around 8.7 ppm. chemijournal.com The protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, and H-7) appear as a complex multiplet in the region of 7.4 to 8.1 ppm. chemijournal.com The methyl group (-CH₃) protons at position 8 are shielded and give rise to a singlet at approximately 2.8 ppm. chemijournal.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |

|---|---|---|---|

| -CHO | 10.4 | Singlet | 1 |

| H-4 | 8.7 | Singlet | 1 |

| H-5, H-6, H-7 | 7.4 - 8.1 | Multiplet | 3 |

| -CH₃ | 2.8 | Singlet | 3 |

¹³C NMR Data and Carbon Chemical Shifts

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. The most distinct and deshielded signal in the spectrum of this compound is that of the carbonyl carbon from the aldehyde group, which has been experimentally observed at approximately 189.51 ppm. chemijournal.com

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | Experimental Chemical Shift (δ) in ppm |

|---|---|---|

| -CHO | ~190 | 189.51 chemijournal.com |

| C-2 | ~150 | - |

| C-3 | ~138 | - |

| C-4 | ~140 | - |

| C-4a | ~128 | - |

| C-5 | ~127 | - |

| C-6 | ~130 | - |

| C-7 | ~128 | - |

| C-8 | ~136 | - |

| C-8a | ~147 | - |

| -CH₃ | ~18 | - |

Two-Dimensional NMR Techniques (HSQC, COSY, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are essential. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, an HSQC spectrum would show a cross-peak between the aldehydic proton at 10.4 ppm and the carbonyl carbon at 189.51 ppm, the methyl protons at 2.8 ppm and the methyl carbon (~18 ppm), and each aromatic proton with its corresponding ring carbon.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. In the spectrum of this molecule, COSY would show correlations between adjacent protons on the benzene ring (e.g., H-5 with H-6, and H-6 with H-7), which is critical for distinguishing their individual signals within the 7.4-8.1 ppm multiplet.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons. For instance, the aldehydic proton (10.4 ppm) would show a correlation to the C-3 carbon, and the H-4 proton (8.7 ppm) would show correlations to C-3, C-4a, and C-5, helping to piece together the connectivity of the entire ring system.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the functional groups present in a compound.

Characteristic Vibrational Modes of the Carbaldehyde Group (C=O stretch)

The aldehyde functional group has several characteristic vibrations. The most prominent is the strong C=O stretching absorption. For related 2-chloroquinoline-3-carbaldehydes, this peak is typically observed in the region of 1690-1705 cm⁻¹. ijsr.net The aldehyde C-H bond also gives rise to two characteristic, though weaker, stretching bands, often found around 2820 cm⁻¹ and 2720 cm⁻¹. ijsr.net

Quinoline Ring Vibrations

The quinoline ring system, being an aromatic structure, exhibits a number of characteristic vibrational modes. C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. ijsr.net C-H out-of-plane bending vibrations are also characteristic and appear at lower frequencies, which can help confirm the substitution pattern of the ring. astrochem.org The stretching vibration of the C-Cl bond is expected to appear in the fingerprint region, typically between 580 and 780 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak to Medium |

| Carbonyl (C=O) Stretch | ~1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-Cl Stretch | 580 - 780 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Absorption Maxima (λmax) and Electronic Transitions

The electronic absorption spectrum of this compound is primarily dictated by its aromatic quinoline core and the attached chromophoric formyl group. While specific experimental λmax values for this exact compound are not detailed in the surveyed literature, its structure allows for the prediction of characteristic electronic transitions. The quinoline ring system, a bicyclic heteroaromatic structure, gives rise to intense absorptions corresponding to π-π* transitions. Additionally, the presence of the nitrogen atom within the ring and the oxygen atom of the carbonyl group, both possessing non-bonding electron pairs, results in weaker n-π* transitions. The absorption bands are influenced by the electronic effects of the chloro, methyl, and carbaldehyde substituents on the quinoline nucleus. Spectroscopic studies on analogous quinoline derivatives confirm that π-π* and n-π* transitions are the principal electronic events observed in the UV-Vis region for this class of compounds. researchgate.netmdpi.com

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular identity of this compound. The compound has a molecular formula of C₁₁H₈ClNO and a molecular weight of approximately 205.64 g/mol . nih.govsigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) would serve to verify the precise elemental composition by providing a high-accuracy mass measurement of the molecular ion.

The fragmentation pattern in mass spectrometry is influenced by the stability of the quinoline ring and the nature of its substituents. Common fragmentation pathways would likely involve the initial loss of the formyl group (CHO, 29 Da) or the chlorine atom (Cl, 35 Da). The stable quinoline ring system itself can undergo characteristic fragmentation, such as the loss of a hydrogen cyanide (HCN) molecule.

Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₈ClNO | nih.govsigmaaldrich.com |

| Molecular Weight | 205.64 | sigmaaldrich.com |

| Monoisotopic Mass | 205.02943 Da |

X-ray Crystallography for Solid-State Structure Determination

Crystal Data and Unit Cell Parameters

Single-crystal X-ray diffraction analysis has provided definitive data on the solid-state structure of this compound. The compound crystallizes in the orthorhombic system. nih.gov The specific parameters determined at a temperature of 290 K are detailed in the table below. nih.gov

Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Orthorhombic | nih.gov |

| a (Å) | 6.8576 (5) | nih.gov |

| b (Å) | 7.4936 (6) | nih.gov |

| c (Å) | 18.5003 (14) | nih.gov |

| Volume (ų) | 950.70 (13) | nih.gov |

| Z (formula units per cell) | 4 | nih.gov |

Molecular Planarity and Torsion Angles

The structural analysis reveals that the fused quinoline ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of just 0.005 Å. nih.gov However, the formyl substituent at the 3-position is not perfectly coplanar with the ring system. It is slightly bent out of the plane, a deviation quantified by the C—C—C–O torsion angles of 8.8 (7)° and −172.8 (4)°. nih.gov This slight twist is a common feature in related substituted quinoline structures.

Absolute Structure Determination (Flack Parameter)

Single-crystal X-ray diffraction provides definitive proof of the structure of this compound and allows for the determination of its absolute structure in a non-centrosymmetric space group.

The crystal structure of the title compound has been resolved, revealing that it crystallizes in the orthorhombic system. nih.gov The quinoline fused-ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.005 Å. nih.gov However, the formyl group is slightly twisted out of this plane. nih.gov

A critical aspect of the crystallographic analysis for non-centrosymmetric structures is the determination of the absolute configuration, which is quantified by the Flack parameter. For this compound, the Flack parameter was determined to be 0.2(2) based on 838 Friedel pairs. nih.gov This value, being close to zero within experimental error, confirms the absolute structure of the analyzed crystal domain. nih.gov

Crystallographic Data Table

| Parameter | Value | Reference |

| Empirical Formula | C₁₁H₈ClNO | nih.gov |

| Formula Weight | 205.63 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Cell Length a | 6.8576 (5) Å | nih.gov |

| Cell Length b | 7.4936 (6) Å | nih.gov |

| Cell Length c | 18.5003 (14) Å | nih.gov |

| Cell Volume | 950.70 (13) ų | nih.gov |

| Z | 4 | nih.gov |

| Radiation Type | Mo Kα | nih.gov |

| Absorption Correction | Multi-scan | nih.gov |

| Measured Reflections | 8224 | nih.gov |

| Independent Reflections | 2174 | nih.gov |

| Flack Parameter | 0.2 (2) | nih.gov |

Reactivity and Derivatization Strategies

Reactions Involving the Aldehyde Group at C-3

The aldehyde group of 2-chloro-8-methylquinoline-3-carbaldehyde is a key site for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.

Condensation Reactions

Condensation reactions are a cornerstone of the derivatization of this compound, facilitating the formation of new carbon-nitrogen and carbon-carbon bonds.

The reaction of this compound with various primary amines and hydrazines readily forms Schiff bases, also known as imines. These reactions typically proceed by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid.

For instance, the condensation of this compound with substituted anilines in acetone (B3395972) yields the corresponding 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines. rsc.org Similarly, reaction with 4-nitroaniline (B120555) in methanol (B129727) with a few drops of glacial acetic acid, followed by refluxing, produces 2-chloro-3-(4'-nitrobenzylidene)-8-methyl quinoline (B57606). chemijournal.com

The reaction with hydrazines also provides a straightforward route to novel derivatives. Condensation with phenylhydrazine (B124118) can be carried out in the presence of a natural surfactant like Acacia pods, leading to the formation of the corresponding Schiff base in a short reaction time. rsc.orgnih.gov Another example is the synthesis of 2-chloro-3-(benzylidenehydrazido)-8-methyl quinoline. chemijournal.com Furthermore, reaction with hydrazine (B178648) hydrate (B1144303) gives 2-chloro-3-(hydrazonomethyl)quinoline, which can be further reacted with other aldehydes. rsc.orgnih.gov

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Substituted anilines | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | rsc.org |

| This compound | 4-Nitroaniline | 2-Chloro-3-(4'-nitrobenzylidene)-8-methyl quinoline | chemijournal.com |

| This compound | Phenylhydrazine | Schiff base | rsc.orgnih.gov |

| This compound | Hydrazine hydrate | 2-Chloro-3-(hydrazonomethyl)quinoline | rsc.orgnih.gov |

The reaction of this compound with thiosemicarbazide (B42300) leads to the formation of the corresponding thiosemicarbazone. This reaction is a standard method for derivatizing aldehydes and ketones. The resulting thiosemicarbazones are often crystalline solids and can serve as intermediates for the synthesis of other heterocyclic compounds.

The aldehyde group of this compound can undergo Knoevenagel condensation with compounds containing an active methylene (B1212753) group. These reactions are typically base-catalyzed and result in the formation of a new carbon-carbon double bond. For example, a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with diverse cyclic active methylene compounds has been developed to construct highly substituted quinoline scaffolds under mild conditions. researchgate.net

Oxidation Reactions to Carboxylic Acid

The aldehyde group at the C-3 position can be oxidized to a carboxylic acid group, yielding 2-chloro-8-methylquinoline-3-carboxylic acid. This transformation can be achieved using various oxidizing agents. For instance, oxidation has been carried out using chloramine-T and mercuric acetate (B1210297). researchgate.net

Reduction Reactions to Alcohols

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, (2-chloro-8-methylquinolin-3-yl)methanol. This reduction can be accomplished using common reducing agents such as sodium borohydride (B1222165). researchgate.net For instance, treatment of 2-chloroquinoline-3-carbaldehyde with sodium iodide in acetonitrile (B52724) followed by reduction with sodium borohydride affords the corresponding alcohol. researchgate.net

Pinacolization Reactions

Pinacolization, a reductive coupling reaction of aldehydes or ketones to form 1,2-diols, represents a potential transformation for the aldehyde group of this compound. This reaction is typically promoted by various metals, such as magnesium or samarium iodide, and proceeds through a radical mechanism. While specific literature detailing the pinacolization of this compound is not prominent, the general reactivity of aromatic aldehydes suggests its feasibility. The resulting vicinal diol could serve as a precursor for further synthetic manipulations, including rearrangement to pinacolones or the formation of cyclic acetals, thereby expanding the molecular diversity accessible from this starting material.

Reactions Involving the Chlorine Atom at C-2

The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atom and the formyl group. This facilitates a range of substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of this compound. The general mechanism involves the addition of a nucleophile to the electron-deficient C-2 position to form a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity. nih.gov

The reaction of this compound with various amines leads to the formation of 2-aminoquinoline (B145021) derivatives. For instance, condensation with substituted anilines in acetone yields the corresponding N-substituted methanimines. rsc.org Similarly, reactions with hydrazides proceed efficiently. Condensation with hydrazine hydrate produces 2-chloro-3-(hydrazonomethyl)quinoline, which can be further reacted with other aldehydes. rsc.orgnih.gov The reaction with phenylhydrazine in the presence of a natural surfactant has been shown to produce the corresponding Schiff base in a short reaction time. rsc.orgnih.gov These reactions are fundamental in building more complex heterocyclic systems. researchgate.net

Table 1: Examples of SNAr Reactions with Amines

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound | Substituted Anilines | Acetone | 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine | Natural Surfactant | Schiff Base | rsc.orgnih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Refluxing Ethanol (B145695) | 2-chloro-3-(hydrazonomethyl)quinoline | rsc.orgnih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Morpholine | DMAP (catalyst) | 2-Morpholinoquinoline-3-carbaldehyde | rsc.org |

The chlorine atom can also be displaced by other nucleophiles such as alkoxides and thiolates. The reaction with methanol, typically in the presence of a base, would yield 2-methoxy-8-methylquinoline-3-carbaldehyde. Similarly, treatment with thiols or their corresponding sodium salts affords 2-thio-substituted quinoline derivatives. researchgate.net These substitution reactions are often promoted by palladium-phosphinous acid catalysts, which have been shown to be effective for the thiation of chloroquinoline derivatives with both aliphatic and aromatic thiols. nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Reaction for related compounds)

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. nih.govwikipedia.org While literature specifically detailing the Heck reaction on this compound is sparse, studies on related 2-chloroquinolines demonstrate the feasibility of this transformation. nih.govnih.gov These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition with the chloroquinoline. nih.gov Subsequent steps involve alkene insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst and form the substituted alkene product. nih.govwikipedia.org The use of highly active palladium-phosphinous acid catalysts (POPd) has proven effective in the Heck addition of various 2-substituted 4-chloroquinolines to tert-butyl acrylate. nih.gov Basic additives, such as dicyclohexylmethylamine, have been found to significantly improve reaction yields. nih.gov

Table 2: General Conditions for Heck Reactions on Chloroquinolines

| Substrate | Coupling Partner | Catalyst System | Base | Conditions | Reference |

| Aryl Halide (e.g., Chloroquinoline) | Alkene (e.g., Styrene, n-Butyl Acrylate) | Pd(0) catalyst (e.g., POPd, Pd(OAc)₂) | Organic or Inorganic Base (e.g., n-Bu₃N, NaOAc) | High Temperature (e.g., 140 °C), Inert Atmosphere | nih.govnih.gov |

Reactions Involving Both Functional Groups

The strategic placement of the aldehyde and chloro functionalities allows for synthetic routes where both groups participate, often in sequential or one-pot reactions to build complex fused heterocyclic systems. For example, an initial condensation reaction at the aldehyde group with a bifunctional nucleophile can be followed by an intramolecular cyclization via nucleophilic substitution of the chlorine atom.

One such reported reaction involves heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid. rsc.org The reaction proceeds through an initial addition of the amino group of formamide to the aldehyde, followed by condensation to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. Subsequent intramolecular cyclization with the elimination of HCl yields the fused pyrrolo[3,4-b]quinolin-3-one system. rsc.org This strategy highlights the utility of this compound as a building block for constructing polycyclic aromatic compounds. researchgate.net

Synthesis of Fused Heterocyclic Systems

The dual reactivity of the aldehyde and chloro functionalities allows for the construction of numerous fused ring systems onto the quinoline core.

The synthesis of pyrazolo[3,4-b]quinolines from 2-chloroquinoline-3-carbaldehydes is a well-established transformation. A primary method involves the reaction of the carbaldehyde with hydrazine derivatives. For instance, condensation of this compound with phenylhydrazine yields the corresponding Schiff base. rsc.org This intermediate can then undergo intramolecular cyclization.

A more direct, one-pot synthesis can be achieved under microwave irradiation by reacting 2-chloroquinoline-3-carbaldehydes with semicarbazide (B1199961) or 2,4-dinitrophenyl hydrazine in water, leading to the formation of pyrazolo[3,4-b]quinolines. semanticscholar.org The reaction with hydrazine hydrate initially forms a hydrazone at the aldehyde group, which is followed by a nucleophilic attack of the terminal nitrogen of the hydrazone on the C-2 carbon, displacing the chlorine atom and forming the pyrazole (B372694) ring. uj.edu.pltsijournals.com The reaction between 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) and phenylhydrazinium chloride, for example, directly yields 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline. researchgate.net

These syntheses demonstrate a versatile pathway to creating the fused pyrazoloquinoline scaffold, a core structure in various biologically active compounds.

The formation of β-lactam rings, specifically azetidin-2-ones, fused to the quinoline system is a significant derivatization strategy. This is typically achieved through the Staudinger [2+2] cycloaddition reaction. wikipedia.orgorganic-chemistry.org The process begins with the synthesis of a Schiff base (imine) from this compound and a primary amine. doaj.orgchemijournal.com

In a subsequent step, the Schiff base is treated with a ketene (B1206846) or a ketene precursor, such as chloroacetyl chloride, in the presence of a base like triethylamine. rsc.orgdoaj.orgderpharmachemica.com The cycloaddition between the imine's C=N double bond and the ketene's C=C double bond forms the four-membered azetidinone ring. organic-chemistry.org This reaction has been successfully applied to synthesize a range of 3-chloro-4-(2-chloro-8-methylquinolin-3-yl)-1-arylaminoazetidin-2-ones. orientjchem.orgresearchgate.net

Table 1: Synthesis of Azetidin-2-ones via Staudinger Cycloaddition

| Starting Material | Reagent 1 | Reagent 2 | Product | Ref. |

|---|---|---|---|---|

| This compound | Aryl hydrazine | Chloroacetyl chloride / Triethylamine | 3-chloro-4-(2-chloro-8-methylquinolin-3-yl)-1-(arylamino)azetidin-2-one | orientjchem.org |

This synthetic route provides access to quinoline-β-lactam hybrids, which are of interest for their potential pharmacological activities. researchgate.net

Thiazolidin-4-ones are readily synthesized from this compound, typically through a one-pot, three-component reaction. This reaction involves the aldehyde, a primary amine (like a substituted aniline), and thioglycolic acid. rroij.comnih.gov The initial step is the formation of a Schiff base between the quinoline carbaldehyde and the amine. Subsequently, the thiol group of thioglycolic acid attacks the imine carbon, and the amino group of the same molecule attacks the carboxylic acid, leading to cyclization and the formation of the thiazolidinone ring. nih.gov

Various catalysts, including zinc chloride and β-cyclodextrin-SO3H, have been employed to facilitate this reaction under different conditions, including solvent-free environments. rsc.orgrroij.com Another approach involves a two-step synthesis where the Schiff base is first isolated and then reacted with thioglycolic acid to yield the final product, such as 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones. rsc.org

Table 2: Selected Syntheses of Quinolinyl-Thiazolidinones

| Aldehyde | Amine | Catalyst | Product | Ref. |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehydes | Phenyl hydrazine | Zinc Chloride | 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-one | rsc.org |

The synthesis of fused pyridone systems, such as naphthyridinones, can be achieved from 2-chloroquinoline-3-carbaldehydes through multicomponent reactions. A three-component reaction of a 2-chloroquinoline-3-carbaldehyde, a pyrazolone, and an enaminone, catalyzed by L-proline, yields functionalized tetrahydrodibenzo[b,g] rsc.orgdoaj.orgnaphthyridinone derivatives. researchgate.net The reaction proceeds through a cascade of condensation and cyclization steps, ultimately forming the fused pyridone (naphthyridinone) ring system. These multicomponent strategies are highly efficient, offering a direct route to complex molecular architectures from simple precursors. nih.gov

The conversion of 2-chloroquinoline-3-carbaldehydes into fused tetrazole systems, specifically tetrazolo[1,5-a]quinolines, demonstrates another important derivatization pathway. This transformation is accomplished by reacting the 2-chloroquinoline (B121035) derivative with sodium azide (B81097) (NaN₃) in a suitable solvent like ethanol or acetic acid. tsijournals.com The reaction mechanism involves an initial nucleophilic substitution of the C-2 chloro group by the azide ion to form an unstable 2-azido intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization, where the azide moiety attacks the nitrogen atom of the quinoline ring, leading to the formation of the fused tetrazole ring.

Influence of Methyl Group at C-8 on Reactivity

The presence of the methyl group at the C-8 position of the quinoline ring has a discernible influence on the reactivity of this compound. As an electron-donating group (EDG), the C-8 methyl group affects the electronic properties of the entire heterocyclic system.

In the Vilsmeier-Haack synthesis of the parent compound from N-(2-tolyl)acetamide, the reaction proceeds efficiently, though it may require longer heating times compared to substrates with other substitution patterns. chemijournal.comnih.gov This indicates that while the electron-donating nature of the methyl group facilitates the electrophilic cyclization step, it may also influence the reactivity of intermediates in the complex reaction sequence. rsc.org

The electron-donating nature of the C-8 methyl group increases the electron density of the quinoline ring system. This generally enhances the nucleophilicity of the quinoline nitrogen, although this effect is somewhat counteracted by the steric hindrance imposed by the C-8 substituent. In electrophilic substitution reactions on the quinoline core, which typically occur at the C-5 and C-8 positions, the presence of the methyl group at C-8 deactivates this position for further substitution and directs incoming electrophiles to the C-5 position. uop.edu.pk In palladium-catalyzed C-H functionalization reactions of quinoline N-oxides, electron-donating groups on the quinoline ring are generally well-tolerated and can influence site selectivity. acs.org For instance, the C-8 position can be selectively functionalized, and the electronic nature of the substituent at this position is a key factor. acs.orgnih.gov

Compared to an electron-donating methoxy (B1213986) group at the same C-8 position, the methyl group has a weaker electron-donating effect. The synthesis of the analogous 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) also proceeds via the Vilsmeier-Haack reaction, indicating the general applicability of the method for C-8 substituted quinolines. nih.gov However, the difference in electronic character between a methyl and a methoxy group would be expected to impart subtle differences in the reactivity of the resulting carbaldehydes in subsequent derivatization reactions.

A Computational and Theoretical Examination of this compound

The following article details the computational and theoretical studies conducted on the chemical compound this compound. The focus is strictly on its quantum mechanical properties and molecular docking simulations.

Computational Chemistry and Theoretical Studies

Molecular Docking Studies

Correlation with In Vitro Biological Activities

Computational studies are frequently correlated with in vitro biological data to validate the theoretical models and understand the structural basis of a compound's activity. For quinoline derivatives, these correlations are pivotal in establishing a link between calculated molecular properties and observed biological effects, such as antiproliferative or antimicrobial activity.

Research on quinoline-3-carboxylate derivatives, for instance, has demonstrated a clear correlation between their structural features and their in vitro anticancer activity. nih.gov Following the synthesis and characterization of these compounds, they were evaluated for antiproliferative effects against human cancer cell lines like MCF-7 (breast) and K562 (chronic myelogenous leukemia). nih.gov The resulting IC₅₀ values—the concentration of a drug that inhibits a biological process by 50%—provide the quantitative biological data necessary for structure-activity relationship (SAR) analysis. This analysis revealed that specific substitutions on the quinoline ring system directly influence cytotoxic potency. For example, certain derivatives exhibited sub-micromolar inhibition, indicating potent anticancer activity that could be rationalized by their structural and electronic features. nih.gov

Similarly, a study on quinolinone-based thiosemicarbazones, which can be derived from quinoline-carbaldehydes, correlated computational models with in vitro antitubercular activity. nih.gov The in silico models predicted that descriptors such as van der Waals volume and electron density were key to the compounds' activity against Mycobacterium tuberculosis. These predictions were then substantiated by in vitro testing, which confirmed that compounds designed based on these computational insights exhibited excellent activity against multiple strains of M. tuberculosis, including drug-resistant variants. nih.gov

A study on 33 quinoline-based compounds with anti-gastric cancer activity established a robust 3D-QSAR model that was subsequently used to design new compounds. nih.gov The biological activity of the initial set of compounds was determined in vitro, and this data was used to train the computational model. The model's predictions were then used to guide the development of novel derivatives with enhanced biological activity. nih.gov

Table 1: Correlation of Quinoline Derivative Structures with In Vitro Anticancer Activity

| Compound Class | Cell Line | Key Structural Features for High Activity | Observed In Vitro Activity (IC₅₀) |

| Quinoline-3-carboxylates | MCF-7 | Specific substitutions on the quinoline core | 0.33 µM for most active compounds nih.gov |

| Quinoline-3-carboxylates | K562 | Specific substitutions on the quinoline core | 0.28 µM for most active compounds nih.gov |

| Quinolinone-thiosemicarbazones | M. tuberculosis H37Rv | Features influencing van der Waals volume and electron density | Good to excellent inhibition nih.gov |

| Quinoline-based Compounds | Gastric Cancer Cells | Steric and electrostatic properties identified by CoMFA | Wide range of IC₅₀ values used for model training nih.gov |

This table is generated based on data reported for quinoline derivative classes to illustrate the correlation principle.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For compounds like this compound and its analogs, MD simulations provide critical insights into their dynamic behavior, conformational stability, and interaction with biological targets such as proteins or nucleic acids. These simulations can validate the binding modes predicted by molecular docking and assess the stability of the ligand-receptor complex in a simulated physiological environment.

In studies of quinoline derivatives, MD simulations are often performed after molecular docking to refine the predicted binding poses and evaluate the stability of the interactions. For example, MD simulations were conducted on quinoline-3-carboxamide (B1254982) derivatives targeting the Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response pathway. mdpi.com The simulations, typically run for periods up to 100 nanoseconds, were used to monitor the root-mean-square deviation (RMSD) of the protein-ligand complex. A stable RMSD value over the simulation time indicates that the ligand remains securely bound within the protein's active site. mdpi.com

Another study on newly designed quinoline derivatives as potential anticancer agents used MD simulations to explore their interaction with serine/threonine protein kinase in an aqueous environment. nih.gov The simulations helped to confirm the stability of the docked poses and provided detailed information on the intermolecular interactions, such as hydrogen bonds, that contribute to binding affinity. nih.gov Similarly, MD simulations of a novel quinoline derivative designed as a protease inhibitor for SARS-CoV-2 were used to analyze conformational stability, residue flexibility, and binding free energy, revealing that the designed compound formed a stable complex comparable to a reference drug. nih.gov

Table 2: Example Parameters and Findings from Molecular Dynamics Simulations of a Quinoline Derivative

| Parameter | Description | Typical Finding | Significance |

| Simulation Time | Total duration of the simulation. | 100 ns nih.govmdpi.com | Ensures adequate sampling of molecular motions. |

| Force Field | A set of parameters to calculate potential energy. | CHARMM36, AMBER mdpi.comphyschemres.org | Defines the physics governing the molecular system. |

| RMSD | Root-Mean-Square Deviation of atomic positions. | Stable trajectory after initial equilibration mdpi.comnih.gov | Indicates the stability of the protein-ligand complex. |

| RMSF | Root-Mean-Square Fluctuation of individual residues. | Low fluctuation in binding site residues nih.gov | Identifies flexible and rigid regions of the protein. |

| Hydrogen Bonds | Analysis of hydrogen bonds formed between ligand and protein. | Consistent H-bonds with key residues (e.g., Glu166, Gln189) nih.gov | Confirms key interactions predicted by docking. |

| Binding Free Energy (MM-GBSA) | Calculation of the free energy of binding. | Favorable negative binding energy nih.gov | Quantifies the affinity of the ligand for the target. |

This table summarizes typical parameters and findings from MD simulation studies on quinoline derivatives as reported in the literature.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. physchemres.org For the quinoline class of compounds, QSAR is instrumental in predicting the activity of untested molecules, optimizing lead compounds, and designing new derivatives with enhanced potency. nih.govphyschemres.org

The QSAR process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule, including steric (e.g., molecular volume), electronic (e.g., dipole moment, electrostatic fields), and hydrophobic properties. A mathematical model is then generated to relate these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov

For instance, a 3D-QSAR study using the Comparative Molecular Field Analysis (CoMFA) approach was conducted on 33 quinoline derivatives with anti-gastric cancer activity. nih.gov This model correlated the steric and electrostatic fields of the compounds with their in vitro potency. The resulting model showed high statistical robustness, with a cross-validated correlation coefficient (Q²) of 0.625 and a predictive correlation coefficient (R²_test) for an external test set of 0.875. nih.gov The contour maps generated from the CoMFA model provided a visual guide, indicating regions where bulky or electropositive/electronegative substituents would likely increase or decrease biological activity. This information was then used to design five new compounds with improved predicted activity. nih.gov

In another QSAR study on quinolinone-based thiosemicarbazones, the model indicated that van der Waals volume, electron density, and electronegativity were pivotal for antitubercular activity. nih.gov The statistical quality of this model was confirmed with a high correlation coefficient (R² = 0.83), demonstrating its predictive power. nih.gov Such models are invaluable as they reduce the need for exhaustive synthesis and screening, allowing researchers to prioritize the most promising candidates.

Table 3: Statistical Validation of a 3D-QSAR Model for Quinoline Derivatives

| Statistical Parameter | Symbol | Value | Significance |

| Cross-validated Correlation Coefficient | Q² (or R²_cv) | 0.625 nih.gov | Measures the internal predictive ability of the model. A value > 0.5 is considered good. |

| Non-Cross-validated Correlation Coefficient | R² (or r²) | 0.931 (for training set) nih.gov | Indicates the goodness of fit of the model to the training data. |

| Test Set Correlation Coefficient | R²_test | 0.875 nih.gov | Measures the model's ability to predict the activity of an external set of compounds. |

| F-statistic | F | 47.96 nih.gov | Represents the statistical significance of the regression model. |

| Standard Deviation of Error | s | 0.31 nih.gov | Measures the deviation of the predicted values from the experimental values. |

This table presents representative statistical data from QSAR studies on quinoline derivatives to illustrate model validation.

Antimicrobial Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, positioning them as a significant area of research for the development of new therapeutic agents. These compounds have been synthesized and evaluated for their efficacy against a variety of microbial pathogens, including both bacteria and fungi. The structural modifications of the parent compound have led to the discovery of derivatives with potent antimicrobial properties.

Antibacterial Activity

The antibacterial potential of this compound derivatives has been extensively studied against both Gram-positive and Gram-negative bacteria. These studies have revealed that certain structural features can enhance the antibacterial efficacy of these compounds.

Derivatives of this compound have shown notable activity against Gram-positive bacteria. For instance, a series of Schiff bases derived from this quinoline scaffold demonstrated inhibitory effects against Staphylococcus aureus. Similarly, other synthesized derivatives have exhibited activity against Bacillus subtilis. The introduction of different substituents on the quinoline ring has been a key strategy in modulating the antibacterial potency against these pathogens. One study reported that a bromo derivative exhibited high antibacterial activity against Staphylococcus aureus and Bacillus spizizenii nih.gov.

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Result |

|---|---|---|---|

| Bromo derivative of 2-morpholinoquinoline-3-carbaldehyde | Staphylococcus aureus | High | Not specified |

| Bromo derivative of 2-morpholinoquinoline-3-carbaldehyde | Bacillus spizizenii | High | Not specified |

The efficacy of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. Research has shown that certain derivatives possess significant activity against clinically relevant Gram-negative pathogens. For example, Schiff bases prepared by the condensation of 2-chloroquinoline-3-carbaldehyde derivatives with a substituted 5-benzimidazolecarboxylic hydrazide were found to inhibit Escherichia coli strains with Minimum Inhibitory Concentrations (MICs) in the range of 25 to 50 μg/mL researchgate.net. Another study highlighted a bromo derivative that showed the highest antibacterial activity against Escherichia coli nih.gov. Furthermore, compounds have been synthesized that show good activity against E. coli with inhibition zones of up to 12.00 mm researchgate.net. Some derivatives also displayed potent activity against Pseudomonas aeruginosa, with mean inhibition zones larger than that of the standard drug ciprofloxacin researchgate.net.

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Result |

|---|---|---|---|

| Schiff bases of 2-chloroquinoline-3-carbaldehyde | Escherichia coli | MIC | 25-50 μg/mL |

| Bromo derivative of 2-morpholinoquinoline-3-carbaldehyde | Escherichia coli | High | Not specified |

| Compound 8 (unspecified derivative) | Escherichia coli | Inhibition Zone | 12.00 ± 0.00 mm |

| Compound 6 (unspecified derivative) | Pseudomonas aeruginosa | Inhibition Zone | 9.67 ± 1.11 mm |

| Compound 15 (unspecified derivative) | Pseudomonas aeruginosa | Inhibition Zone | 10.00 ± 0.44 mm |

The primary mechanism of antibacterial action for many quinoline-based compounds, including derivatives of this compound, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the quinoline derivatives prevent the re-ligation of the DNA strands, leading to strand breaks and ultimately cell death. Molecular docking studies have supported this mechanism, showing that synthesized compounds have minimum binding energies ranging from –6.0 to –7.33 kcal/mol with DNA gyrase researchgate.net. These computational studies help in understanding the binding patterns of these derivatives within the active site of the enzyme, further validating their potential as DNA gyrase inhibitors researchgate.net.

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. Certain synthesized compounds have demonstrated efficacy against various fungal strains. For instance, a bromo derivative of a related quinoline compound showed antifungal activity against Aspergillus niger, Aspergillus brasiliensis, and Curvularia lunata nih.gov. Another study reported that while some synthesized aurone derivatives from 2-chloroquinoline-3-carbaldehydes were evaluated for antifungal activity, the specifics of their efficacy were not detailed in the provided information researchgate.net. The development of these derivatives as antifungal agents is a promising area of research, given the increasing incidence of fungal infections.

Anticancer/Antitumor Properties

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents, and derivatives of this compound are no exception. These compounds have been evaluated for their cytotoxic activity against various human cancer cell lines, demonstrating their potential as antitumor agents. The mechanism of action for their anticancer effects is often attributed to their ability to induce DNA cleavage and inhibit enzymes crucial for cancer cell proliferation .

Research has shown that certain 2,3-disubstituted quinoline derivatives exhibit significant in vitro antiproliferative activity. For example, some compounds have been tested against human fibroblast primary cultures and cancer cell lines such as MCF-7 (breast cancer) and PA-1 (ovarian carcinoma) . Another study highlighted that newly synthesized quinoline-based aurones, derived from 2-chloroquinoline-3-carbaldehydes, showed promising cytotoxicity against several cancer cell lines including HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7, with some compounds exhibiting more potent cytotoxicity than the reference drug 5-fluorouracil (5-FU) researchgate.net. Specifically, compounds 4c and 4d showed IC50 values of 8.02 ± 0.38 and 6.95 ± 0.34 μM, respectively, against the HePG2 cell line researchgate.net.

| Compound/Derivative | Cancer Cell Line | Activity/Measurement | Result (IC50) |

|---|---|---|---|

| Compound 4c (quinoline based aurone) | HepG-2 (Liver Cancer) | IC50 | 8.02 ± 0.38 μM |

| Compound 4d (quinoline based aurone) | HepG-2 (Liver Cancer) | IC50 | 6.95 ± 0.34 μM |

| Compound 4c (quinoline based aurone) | HCT-116 (Colon Cancer) | IC50 | 7.15 ± 0.35 μM |

| Compound 4d (quinoline based aurone) | HCT-116 (Colon Cancer) | IC50 | 8.35 ± 0.42 μM |

| 5-Fluorouracil (Reference) | HepG-2 (Liver Cancer) | IC50 | 9.42 ± 0.46 μM |

| 5-Fluorouracil (Reference) | HCT-116 (Colon Cancer) | IC50 | 8.01 ± 0.39 μM |

Cytotoxicity Studies

Derivatives of 2-chloroquinoline-3-carbaldehyde have been the subject of numerous studies to evaluate their cytotoxic effects against various human cancer cell lines. Research has demonstrated that these compounds exhibit promising activity, often comparable or superior to established chemotherapy agents.

For instance, two series of compounds, 3-cyanopyridinones and 3-cyanopyridines derived from 2-chloroquinoline-3-carbaldehydes, were tested for cytotoxicity. Several of these compounds revealed significant cytotoxic potential against liver (HepG-2), colon (HCT-116), breast (MCF-7), and prostate (PC-3) cancer cell lines. researchgate.netresearchgate.net Notably, certain 3-cyanopyridine derivatives showed more potent cytotoxicity against the HepG-2 cell line than the reference drug 5-Fluorouracil (5-FU). researchgate.netresearchgate.net One compound was also more potent against the HCT-116 cell line than 5-FU. researchgate.netresearchgate.net

Further studies involving the synthesis of novel hydrazones, acylhydrazones, and arylsulfonylhydrazones from 2-chloroquinoline-3-carbaldehyde also revealed pronounced cancer cell growth inhibitory effects. mdpi.com Benzotriazole-containing quinolines, in particular, elicited significant cytotoxicity with IC₅₀ values in the low micromolar range against pancreatic (DAN-G), lung (LCLC-103H), and cervical (SISO) cancer cell lines. mdpi.com The functionalization of the quinoline core structure has been shown to directly influence cytotoxic activity, with specific modifications leading to increased potency against human epithelial colorectal carcinoma (Caco-2) cells. brieflands.comresearchgate.net

Table 1: Cytotoxicity of Selected 2-Chloroquinoline-3-carbaldehyde Derivatives

| Compound Series | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |

|---|---|---|---|---|

| 3-Cyanopyridine Derivative (4d) | HePG2 (Liver) | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46 |

| 3-Cyanopyridine Derivative (4c) | HCT-116 (Colon) | 7.15 ± 0.35 | 5-FU | 8.01 ± 0.39 |

| 1,4-DHP Derivative (5k) | Various | 12.03 - 20.09 | 5-FU | 40.74 - 63.81 |

| Benzotriazole Hydrazone (5e) | DAN-G (Pancreas) | 1.23 | - | - |

| Benzotriazole Hydrazone (5e) | LCLC-103H (Lung) | 1.49 | - | - |

This table is generated based on data from multiple research articles. researchgate.netresearchgate.netmdpi.com

Potential as Lead Compounds for Anticancer Drug Development

The promising results from cytotoxicity studies position this compound derivatives as valuable lead compounds for the development of new anticancer drugs. researchgate.net Their potential stems from the versatility of the quinoline scaffold, which allows for structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

Research has shown that hybrid molecules incorporating the 2-chloroquinoline (B121035) scaffold with other bioactive moieties, such as 1,4-dihydropyridines (1,4-DHPs), can result in compounds with significantly improved cytotoxic activity compared to reference drugs. researchgate.net The mechanism of action for many quinoline derivatives involves targeting fundamental cellular processes. Some derivatives have been reported to act as inhibitors of topoisomerase enzymes or tubulin polymerization, both of which are critical for cell division and are validated targets in cancer therapy. Other research points to DNA cleavage as a potential mechanism of cytotoxicity for certain 2,3-disubstituted quinoline derivatives.

The ability to synthesize a wide variety of derivatives from a common starting material like this compound allows for extensive structure-activity relationship (SAR) studies. nih.govrsc.org These studies are crucial for optimizing the molecular structure to maximize anticancer effects while minimizing toxicity to healthy cells, a key challenge in drug development.

Antioxidant Activity

The quinoline ring system is a structural feature found in compounds exhibiting a range of biological activities, including antioxidant properties. mdpi.comresearchgate.net Oxidative stress, caused by an overproduction of reactive oxygen species (ROS), can lead to cellular damage and is implicated in numerous diseases. nih.gov Antioxidants can mitigate this damage, making them beneficial in disease prevention. nih.gov

Derivatives of quinoline have been investigated for their antioxidant potential. For example, quinoline-2-carbaldehyde hydrazone derivatives have been synthesized as bioisosteric analogues of melatonin, a powerful natural antioxidant and free-radical scavenger. nih.gov Studies on various quinoline derivatives have confirmed their ability to act as antioxidants, with their efficacy often linked to the specific substituents on the quinoline core. researchgate.net For instance, the position of hydroxyl groups on the ring can significantly influence the compound's radical scavenging activity. researchgate.net The development of new furo[2,3-f]quinoline derivatives has also yielded compounds with good antioxidant activity, attributed in part to the presence of an NH group in their structure. iau.ir

Other Reported Pharmacological Activities of Quinoline Derivatives

The versatility of the quinoline nucleus extends to a broad spectrum of other pharmacological activities, making it a cornerstone in the search for treatments for various diseases. researchgate.netbiointerfaceresearch.com

Quinoline-based molecules have been extensively explored as potential anti-inflammatory agents. nih.govresearchgate.netbenthamdirect.com These derivatives have been designed to target key pharmacological targets in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.govresearchgate.net The nature and position of substituents on the quinoline ring are critical in determining the specific anti-inflammatory activity and target selectivity. nih.gov 2-Chloroquinoline-3-carbaldehyde serves as a key starting material for synthesizing novel heterocyclic compounds that are subsequently evaluated for their analgesic and anti-inflammatory properties. eurekaselect.com

The quinoline scaffold is historically significant in the fight against malaria, forming the backbone of crucial drugs like quinine (B1679958) and chloroquine (B1663885). nih.gov Research into quinoline derivatives continues to be a major focus for developing new antimalarial agents, especially to combat the growing problem of drug-resistant strains of Plasmodium falciparum and Plasmodium vivax. nih.govnih.govbenthamdirect.com Derivatives of 2-chloroquinoline-3-carbaldehyde have been synthesized and evaluated, with some showing moderate to high in vitro antimalarial activity against Plasmodium falciparum. researchgate.net These compounds often work by interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme that kills the parasite. nih.govbenthamdirect.com

Quinoline derivatives have demonstrated remarkable antiviral activity against a wide range of viruses. nih.govresearchgate.net Specific derivatives have shown potency against human immunodeficiency virus (HIV), Dengue virus, Zika virus, respiratory syncytial virus (RSV), and yellow fever virus (YFV). nih.govnih.govdoi.org The introduction of certain functional groups to the quinoline structure can shift its biological activity from primarily antibacterial to specifically antiviral, highlighting its potential for targeted drug design. researchgate.net The aromatic nature of the quinoline ring allows for interactions with viral proteins and nucleic acids, which can inhibit viral replication and other essential functions. doi.org

An exploration into the biological and pharmacological significance of this compound derivatives reveals a scaffold of considerable interest in medicinal chemistry. These compounds have been investigated for a range of therapeutic applications, leveraging the versatile reactivity of the quinoline core. This article delves into specific biological activities and the structure-activity relationships that govern the potency of these derivatives.

Future Research Directions and Therapeutic Potential

Exploration of Novel Derivatizations for Enhanced Biological Profiles

The core structure of 2-chloro-8-methylquinoline-3-carbaldehyde is a versatile platform for synthetic modification. The presence of a reactive aldehyde group and a displaceable chlorine atom allows for a multitude of chemical transformations. Future research will focus on the strategic derivatization of this molecule to enhance its biological activity, selectivity, and pharmacokinetic properties.

Key areas for derivatization include the condensation of the aldehyde group with various amines, anilines, and hydrazines to form Schiff bases and hydrazones. nih.govrsc.org These modifications can significantly alter the compound's electronic and steric properties, leading to improved interactions with biological targets. For instance, the synthesis of substituted benzylidene quinolines has been reported, demonstrating the feasibility of this approach. chemijournal.com

Furthermore, nucleophilic substitution at the C2 position, replacing the chlorine atom, opens another avenue for creating diverse chemical libraries. Introducing different functional groups can modulate the compound's lipophilicity and hydrogen bonding capacity, which are critical for cell permeability and target binding.

| Reaction Type | Reactant | Resulting Derivative | Potential Biological Enhancement |

|---|---|---|---|

| Condensation | Substituted Anilines | Schiff Bases (Imines) | Enhanced antimicrobial and anticancer activity through altered steric and electronic profiles. |

| Condensation | Hydrazine (B178648) Hydrate (B1144303)/Phenyl Hydrazine | Hydrazones | Introduction of additional hydrogen bond donors and acceptors to improve target binding affinity. |

| Nucleophilic Substitution | Amines (e.g., Morpholine) | 2-Amino-quinoline derivatives | Improved solubility and potential for new target interactions. |

| Reduction | Reducing Agents (e.g., NaBH₄) | (2-Chloro-8-methylquinolin-3-yl)methanol | Creation of a primary alcohol for further esterification or etherification to produce pro-drugs. |

In-depth Mechanistic Studies of Biological Actions

Preliminary studies indicate that the biological activity of this compound derivatives may stem from their ability to inhibit crucial cellular enzymes like DNA gyrase and topoisomerase. This inhibition disrupts DNA synthesis and replication, leading to cell death, which is a particularly valuable mechanism for antimicrobial and anticancer agents.

However, the precise molecular interactions and the exact binding modes remain largely uncharacterized. Future research must employ a range of biochemical and biophysical techniques to elucidate these mechanisms. X-ray crystallography and NMR spectroscopy of the compound in complex with its target enzymes would provide invaluable atomic-level insights into the binding interactions.

Understanding the structure-activity relationship (SAR) is paramount. By systematically modifying the quinoline (B57606) scaffold and correlating these changes with biological activity, researchers can identify the key pharmacophoric features required for potent inhibition. These studies will guide the rational design of second-generation compounds with improved efficacy and reduced off-target effects.

Development of New Synthetic Methodologies with Improved Sustainability

The conventional synthesis of this compound often relies on the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide. chemijournal.comnih.gov While effective, these reagents pose environmental and safety concerns. A significant future research direction is the development of greener, more sustainable synthetic routes.

This includes the exploration of microwave-assisted organic synthesis to reduce reaction times and energy consumption. researchgate.net The use of solid-supported catalysts or biocatalysts could also minimize waste and allow for easier product purification. For instance, the use of natural surfactants in condensation reactions represents a step towards more environmentally benign processes. nih.gov The development of one-pot, multi-component reactions would further enhance the efficiency and sustainability of synthesizing derivatives of this quinoline core. researchgate.net

Translational Research towards Preclinical and Clinical Applications

A critical gap in the current body of research is the transition from in vitro studies to in vivo validation. While many derivatives of this compound have demonstrated promising activity in laboratory assays, their therapeutic potential can only be realized through rigorous preclinical evaluation.

Future research must focus on assessing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and the toxicological profiles of the most potent compounds. Animal models of infection and cancer will be essential to evaluate in vivo efficacy and to establish a therapeutic window. These translational studies are a necessary and critical step toward initiating any potential clinical trials and are fundamental to bridging the gap between promising laboratory findings and tangible therapeutic applications.

Integration of Computational and Experimental Approaches for Drug Design

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the drug discovery process. jddhs.comjddhs.com In the context of this compound, computational tools can be leveraged to rationalize experimental findings and to guide the design of new, more effective derivatives.

Molecular docking and molecular dynamics simulations can predict how different derivatives bind to target enzymes, helping to prioritize synthetic efforts on compounds with the highest predicted affinity and specificity. jddhs.comjddhs.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity, enabling the in silico screening of virtual libraries before committing to chemical synthesis. jddhs.comjddhs.com

Q & A

Q. Methodological Considerations :

- Temperature : Prolonged heating (>350 K) may degrade sensitive functional groups.

- Solvent Choice : Polar aprotic solvents enhance electrophilic substitution in the Vilsmeier-Haack route.

- Purification : Recrystallization or column chromatography is essential to remove byproducts like unreacted acetamide.

| Synthesis Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | 65–75 | >95 | POCl₃/DMF, 353 K, 15 h | |

| Three-component reaction | 80–85 | >90 | Ethanol, RT, 12 h |

How is the crystal structure of this compound determined, and what insights do crystallographic parameters provide?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell dimensions a = 6.8576 Å, b = 7.4936 Å, c = 18.5003 Å. The planar quinoline core shows slight distortion at the formyl group, confirmed by geometric parameters (e.g., C–C bond lengths: 1.40–1.48 Å) . Refinement using SHELXL97 (via full-matrix least-squares on F²) achieves R values <0.05, ensuring high accuracy .

Q. Methodological Considerations :

- Data Collection : Use a Bruker SMART diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) validate molecular rigidity.

- Hydrogen Bonding : Weak C–H···O interactions stabilize the crystal lattice .

How can computational methods like molecular docking predict the biological interactions of this compound?

Advanced Research Question